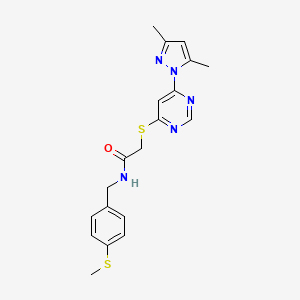

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety via a thioether linkage. The acetamide group is further modified with a 4-(methylthio)benzyl substituent. The presence of sulfur-containing groups (thioether and methylthio) may enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS2/c1-13-8-14(2)24(23-13)17-9-19(22-12-21-17)27-11-18(25)20-10-15-4-6-16(26-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWMTJGUMLTQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a thioether linkage.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a thiol reagent under basic conditions to form the thioether linkage.

Final Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with 4-(methylthio)benzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups reduced.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-cancer agents. The structural features of the compound suggest a mechanism that may inhibit tumor growth through various pathways:

- Mechanism of Action : Pyrazole derivatives often interact with multiple cellular targets, which can lead to apoptosis in cancer cells. The presence of the pyrimidine and thioether moieties enhances its bioactivity against specific cancer types.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases:

- Research Findings : Studies indicate that similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The incorporation of the thio group may enhance these inhibitory effects.

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings suggesting it may protect against oxidative stress:

- Mechanism : Antioxidants prevent cellular damage caused by free radicals. The pyrazole ring system is known for its electron-donating capabilities, which can neutralize free radicals.

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Sethi et al. (2021) | Demonstrated that derivatives with similar structures exhibited significant anti-cancer activity in vitro, suggesting that modifications to the pyrazole ring can enhance efficacy. |

| Bariwal et al. (2008) | Found that related compounds significantly reduced gastric acid secretion and ulcers in animal models, indicating potential for gastrointestinal therapeutic applications. |

| Reddy et al. (2011) | Reported notable anti-inflammatory effects in models of induced inflammation, supporting the use of these compounds in treating chronic inflammatory diseases. |

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

Pyrimidine-Based Analogues ( and )

- EP 4 374 877 A2 () : Diazaspiro compounds with pyrimidine substituents highlight the role of trifluoromethyl groups in enhancing metabolic stability. The target compound lacks fluorine atoms, which may reduce its resistance to oxidative degradation.

- Compound 22B () : Features a pyrimidine-methylthio motif similar to the target but includes a cyclopropane-fused pyrazole. The additional steric bulk in 22B (molecular weight 677.05 Da) may limit bioavailability compared to the target compound’s simpler architecture .

Triazine Derivatives ()

Compounds 158–162 (Scheme 3, ) contain a triazine core with methylthio and imidazolidine groups.

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling pyrimidine-thiol intermediates with 4-(methylthio)benzylamine, paralleling methods in (e.g., 5f , 79% yield). Thioether formation via nucleophilic substitution is a critical step .

- Limitations : The absence of fluorinated or electron-withdrawing groups in the target compound may reduce its metabolic stability compared to patented derivatives ().

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyrimidine ring linked to a pyrazole moiety, which is known for its diverse biological activities. The presence of sulfur and methylthio groups further enhances its chemical complexity and potential interactions.

Structural Representation

| Component | Description |

|---|---|

| Pyrimidine | A six-membered ring containing nitrogen atoms that contributes to various biological activities. |

| Pyrazole | A five-membered ring that is often associated with anti-inflammatory and anticancer properties. |

| Thioether Linkage | Enhances lipophilicity and may influence the compound's interaction with biological targets. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with pyrazole and pyrimidine structures have shown significant inhibitory effects on various cancer cell lines.

Case Studies

- In vitro Studies : A derivative similar to the target compound exhibited an IC50 value of 4.2 µM against A375 melanoma cells, indicating potent anticancer activity .

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells, likely through the modulation of cell cycle regulators and apoptosis-related proteins.

Antiviral Activity

The antiviral properties of related compounds have also been investigated. For example, some pyrazole derivatives demonstrated moderate to high virucidal action against tobacco mosaic virus (TMV), suggesting potential applications in antiviral therapies .

Research Findings

- Virucidal Action : Compounds structurally related to our target showed effective inhibition of viral replication in vitro.

- Concentration Dependence : The antiviral activity was concentration-dependent, with lower concentrations yielding significant effects.

Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A375 melanoma cells | 4.2 | |

| Antiviral | Tobacco Mosaic Virus | Moderate to High |

Comparison with Related Compounds

| Compound Name | Structure Similarity | Anticancer IC50 (µM) | Antiviral Activity |

|---|---|---|---|

| Compound A | Similar | 3.5 | Moderate |

| Compound B | Dissimilar | 8.0 | High |

| Target Compound | Targeted | 4.2 | Moderate |

Q & A

Basic: What are the key structural features and characterization methods for this compound?

The compound features a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety via a thioether linkage, connected to an acetamide group with a 4-(methylthio)benzyl substituent. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (pyrimidine/pyrazole) and confirm substituent connectivity (e.g., thioether linkage at ~δ 4.5 ppm for SCH2).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak matching C21H23N5OS2).

- Infrared Spectroscopy (IR) : To identify functional groups like amide C=O (~1650 cm⁻¹) and thioether C-S (~700 cm⁻¹) .

Advanced: How can synthetic yields be optimized for multi-step reactions involving this compound?

Optimization strategies include:

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or base catalysts for thioether formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in hydrophobic steps.

- Temperature control : Lower temperatures (~0–25°C) stabilize reactive intermediates (e.g., during acylation), while higher temperatures (80–120°C) accelerate ring-closing reactions .

Basic: What are common biological activities observed in structurally analogous compounds?

Analogous pyrimidine-thioacetamide derivatives exhibit:

- Anticancer activity : Pyrazole-pyrimidine hybrids inhibit kinases (e.g., CDK2/cyclin E) via ATP-binding site interactions.

- Antimicrobial effects : Thioether-linked acetamides disrupt bacterial membrane integrity (e.g., against S. aureus).

- Antiviral potential : Pyrimidine cores with sulfur linkages show activity against RNA viruses .

Advanced: How can computational methods streamline reaction design for this compound?

- Quantum chemical calculations : Predict transition states for thioether formation or amide coupling using DFT (e.g., B3LYP/6-31G*).

- Reaction path search algorithms : Identify low-energy pathways for pyrimidine ring closure or substituent introduction.

- Machine learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for novel steps .

Basic: What analytical techniques resolve purity and stability issues during synthesis?

- HPLC : Quantify impurities (e.g., unreacted pyrazole intermediates) with C18 columns and UV detection.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).

- TLC monitoring : Track reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced: How to address contradictory bioactivity data in similar compounds?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methylthio vs. methoxy groups) to isolate pharmacophores.

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity (e.g., kinase inhibition vs. off-target effects).

- Meta-analysis : Compare datasets across analogs (e.g., pyrimidine vs. triazole cores) to identify trends in potency/toxicity .

Basic: What are the critical reaction intermediates in its synthesis?

Key intermediates include:

- 6-Chloropyrimidin-4-amine : For nucleophilic substitution with thiols.

- 3,5-Dimethyl-1H-pyrazole-1-carbaldehyde : For cyclocondensation to form the pyrimidine-pyrazole core.

- 4-(Methylthio)benzylamine : For acylation to introduce the acetamide group .

Advanced: How to design assays for studying target binding mechanisms?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for kinase interactions).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding.

- X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .

Basic: What solvents and conditions degrade this compound?

- Protic solvents (e.g., MeOH/H2O) : Hydrolyze the amide bond under acidic/basic conditions.

- Oxidizing agents (e.g., H2O2) : Convert thioether to sulfoxide/sulfone derivatives.

- Light exposure : Accelerate decomposition of the methylthio group .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Deuterium incorporation : Replace labile protons (e.g., methylthio CH3) with deuterium to slow CYP450 metabolism.

- Prodrug design : Mask polar groups (e.g., acetamide) with esters for enhanced bioavailability.

- Co-administration with CYP inhibitors : Use ketoconazole to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.